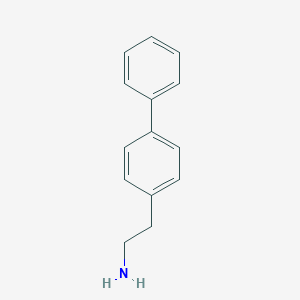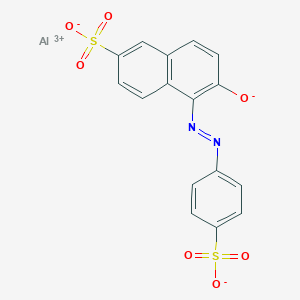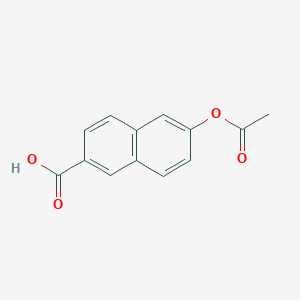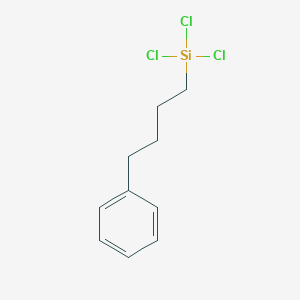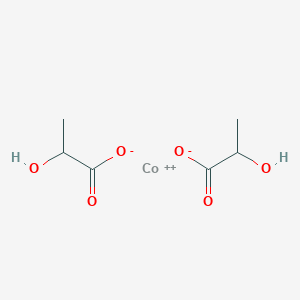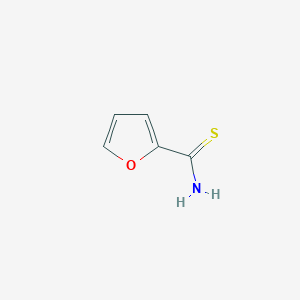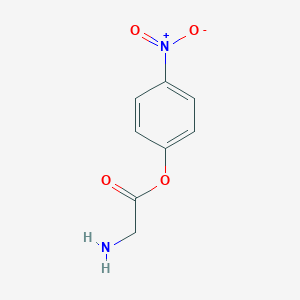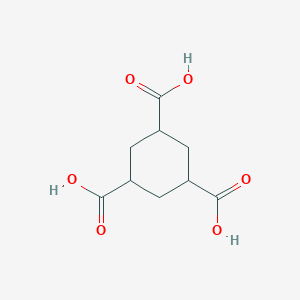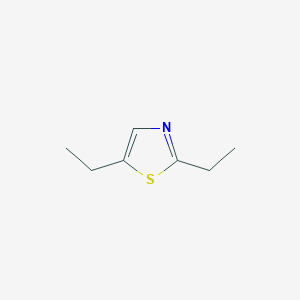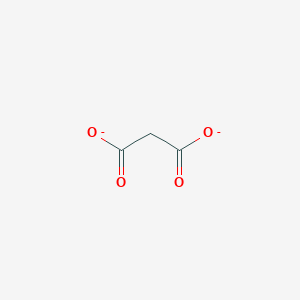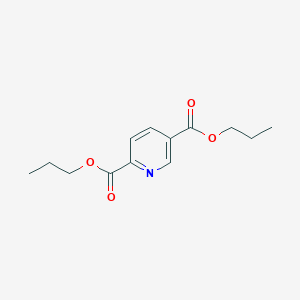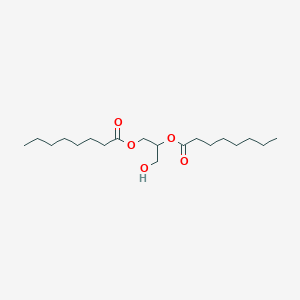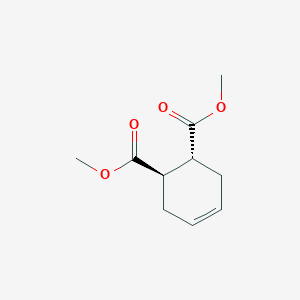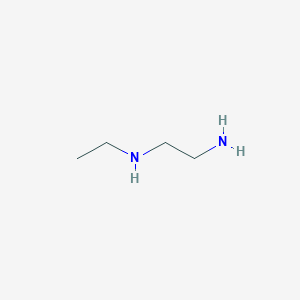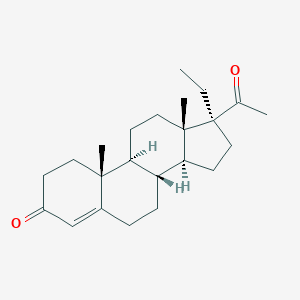
17-Ethylpregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Ethylpregn-4-ene-3,20-dione, also known as 17-Ethyl-5-androsten-3,17-dione or simply as Epistane, is a synthetic steroid that has gained popularity in the scientific community for its potential applications in research. This compound is known for its ability to bind to androgen receptors, leading to anabolic effects on muscle tissue. In
Mechanism Of Action
17-Ethylpregn-4-ene-3,20-dione binds to androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth. This compound also has anti-catabolic effects, meaning that it can prevent the breakdown of muscle tissue. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to have estrogenic effects, which may contribute to its anabolic properties.
Biochemical And Physiological Effects
Studies have shown that 17-Ethylpregn-4-ene-3,20-dione can increase muscle mass and strength in both animals and humans. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been shown to increase the production of red blood cells, which may improve endurance and athletic performance.
Advantages And Limitations For Lab Experiments
One advantage of using 17-Ethylpregn-4-ene-3,20-dione in lab experiments is its ability to selectively bind to androgen receptors in muscle tissue, making it a useful tool for studying the effects of androgens on muscle growth and development. However, one limitation of using this compound is its potential for estrogenic side effects, which may complicate the interpretation of study results.
Future Directions
Future research on 17-Ethylpregn-4-ene-3,20-dione may focus on its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Additionally, further studies may investigate the potential use of this compound in improving athletic performance and preventing muscle loss in aging populations. Finally, research may also focus on developing new analogs of 17-Ethylpregn-4-ene-3,20-dione with improved anabolic properties and reduced estrogenic side effects.
Synthesis Methods
The synthesis of 17-Ethylpregn-4-ene-3,20-dione involves the reaction of 5α-androstane-3,17-dione with ethyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of 17-Ethylpregn-4-ene-3,20-dione, which can then be purified through a series of chromatography and crystallization steps.
Scientific Research Applications
17-Ethylpregn-4-ene-3,20-dione has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and sports science. This compound has been shown to have anabolic effects on muscle tissue, making it a potential candidate for the development of new treatments for muscle wasting diseases. Additionally, 17-Ethylpregn-4-ene-3,20-dione has been studied for its potential use in improving athletic performance, as it has been shown to increase muscle mass and strength.
properties
CAS RN |
1048-01-7 |
|---|---|
Product Name |
17-Ethylpregn-4-ene-3,20-dione |
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-17-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-5-23(15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,21+,22+,23-/m1/s1 |
InChI Key |
BDFDXZCXSWHAAH-DTILQVPTSA-N |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
synonyms |
17-Ethylpregn-4-ene-3,20-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



